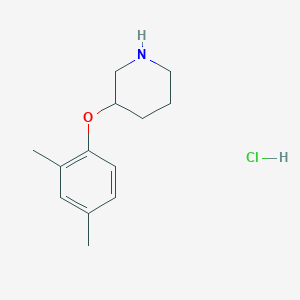

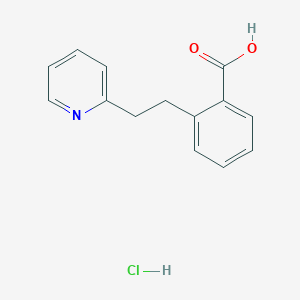

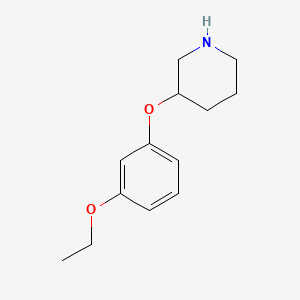

![molecular formula C7H6IN3 B1389990 6-ヨード-3-メチル-3H-イミダゾ[4,5-b]ピリジン CAS No. 1138444-15-1](/img/structure/B1389990.png)

6-ヨード-3-メチル-3H-イミダゾ[4,5-b]ピリジン

説明

6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, also known as IMID-6, is an important organic building block used in a variety of compounds. The compound is a versatile synthetic intermediate with multiple applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. IMID-6 has been used in the synthesis of drugs, such as the anti-cancer agent paclitaxel, as well as various other biologically active compounds. Additionally, IMID-6 has been used as a reagent in a variety of organic reactions, such as the synthesis of heterocycles and amines. This article will discuss the synthesis of IMID-6, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

作用機序

The mechanism of action of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine is not yet fully understood. However, it is believed that the compound acts as a nucleophile in a variety of organic reactions. In particular, 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine has been shown to react with electrophiles, such as alkenes and aldehydes, to form new compounds. Additionally, 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine has been shown to react with aromatic compounds to form heterocyclic compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine have not yet been fully studied. However, the compound has been shown to be non-toxic in mice when administered orally. Additionally, 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine has been shown to be non-mutagenic in bacterial assays. Furthermore, the compound has been shown to be non-irritating to the skin and eyes in rabbits.

実験室実験の利点と制限

The main advantage of using 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine in lab experiments is its versatility. The compound can be used in a variety of organic reactions, such as the synthesis of heterocycles and amines. Additionally, 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine can be used in the synthesis of photoreactive compounds and fluorescent probes. However, the compound has some limitations, such as its low solubility in water and its tendency to form polymers in the presence of air.

将来の方向性

The future directions for 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine include further research into its mechanism of action, biochemical and physiological effects, and applications in the synthesis of various compounds. Additionally, further research into the compound’s solubility and its tendency to form polymers in the presence of air could lead to improved methods of synthesis and storage. Finally, further research into the compound’s potential applications in drug discovery and development could lead to the discovery of new and improved drugs.

科学的研究の応用

抗菌作用

イミダゾ[4,5-b]ピリジン誘導体は、その抗菌特性について研究されてきました . イミダゾ[4,5-b]ピリジン骨格に存在する互変異性体は、この系をより多様化させました . 6-ブロモ-2-フェニル-3H-イミダゾ[4,5-b]ピリジンの、相間移動触媒条件下でのアルキルハライド1.2当量との縮合により、2つの3 4 に影響を与えました。

抗結核作用

イミダゾ[1,2-a]ピリジン類似体は、医薬品化学における幅広い用途から、"薬物偏見"スキャフォールドとして認識されています . イミダゾ[1,2-a]ピリジンには、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して有意な活性を示す例がいくつかあります .

抗血管新生作用

腫瘍細胞のさらなる増殖に不可欠な過剰な血管新生は、癌の晩期に観察されます . イミダゾ[4,5-b]ピリジン誘導体は、このプロセスを阻害するために使用され、癌細胞の増殖を制限することが期待されています .

その他の誘導体の合成

イミダゾ[4,5-b]ピリジン誘導体は、他の化学物質の合成にも使用できます . たとえば、6-ブロモ-2-フェニル-3H-イミダゾ[4,5-b]ピリジンの、相間移動触媒固液(CTP)条件下での一連のハロゲン化誘導体との反応により、期待される位置異性体化合物を単離できます .

特性

IUPAC Name |

6-iodo-3-methylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYNEWBMMLGARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673866 | |

| Record name | 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1138444-15-1 | |

| Record name | 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

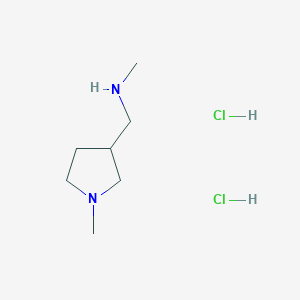

![2-[(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1389909.png)

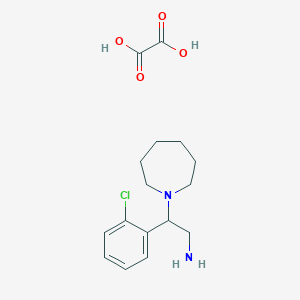

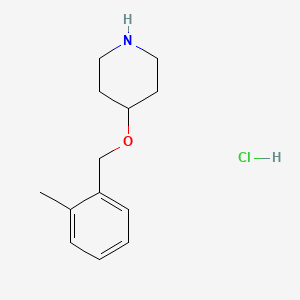

![3-[(2-Methylbenzyl)oxy]piperidine](/img/structure/B1389911.png)

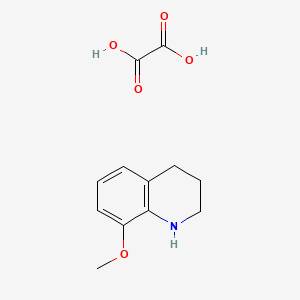

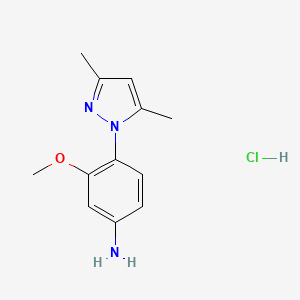

![{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389919.png)

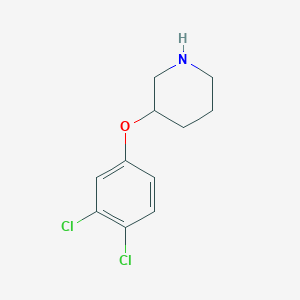

![{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389920.png)

![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)